3-Borono-5-bromo-2-fluorobenzoic acid

Vue d'ensemble

Description

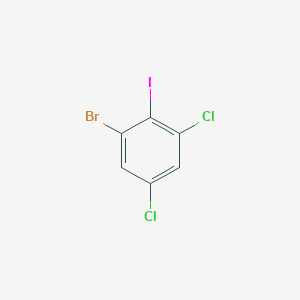

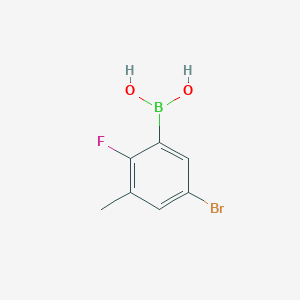

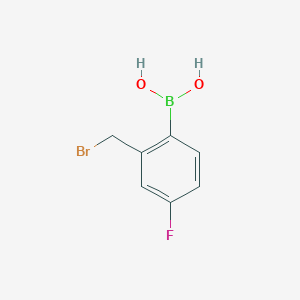

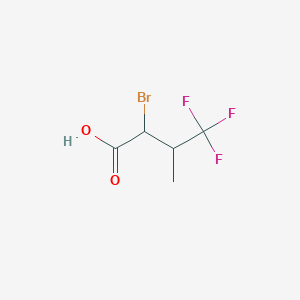

3-Borono-5-bromo-2-fluorobenzoic acid is a chemical compound with the molecular formula C7H5BBrFO4 . It is often used in various chemical reactions and syntheses .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with boron, bromine, and fluorine atoms, and a carboxylic acid group . The exact mass of the molecule is 261.94483 g/mol .Physical and Chemical Properties Analysis

This compound has a molecular weight of 262.83 g/mol . It has 3 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has a rotatable bond count of 2 . The topological polar surface area is 77.8 Ų .Applications De Recherche Scientifique

Organic Synthesis and Material Science

Polycyclic Aromatic Hydrocarbons : The synthesis of boron-doped polycyclic aromatic hydrocarbons, such as 8H-8-bromo-8-borabenzo[gh]tetraphene, demonstrates the role of boron-containing compounds in creating materials with unique electronic properties. These materials are of interest for their potential applications in electronics and optoelectronics, highlighting the versatility of boron compounds in material science (Valentin M. Hertz et al., 2017).

Biochemical Applications

Boronic Acid–Diol Complexation : The study of boronic acids' ability to bind with diols, including biologically relevant molecules such as saccharides and peptidoglycans, is crucial for developing responsive biomaterials. This binding ability is utilized in the design of hydrogels with dynamic covalent behavior, serving as a foundation for creating advanced drug delivery systems and biochemical sensors (William L. A. Brooks et al., 2018).

Retinoid Derivatives Synthesis : Boronic acid intermediates are instrumental in the synthesis of novel retinoid derivatives, which are explored for their biological activities, including differentiation-inducing abilities on certain cell lines. This highlights the compound's significance in medicinal chemistry, offering pathways to new treatments (Zhihan Xu et al., 2014).

Sensory Applications

Fluorescence Sensing : Boronic acid functionalized materials, such as lanthanide metal-organic frameworks (LMOFs), demonstrate unique fluorescence properties that can be tuned for the selective detection of ions like fluoride. This application is particularly relevant in environmental monitoring and analytical chemistry, showcasing the compound's utility in developing highly selective and sensitive sensors (Zhong-Rui Yang et al., 2017).

Environmental Sensing : Boronic acid functionalized MoS2 quantum dots have been developed for the fast and selective detection of mercury ions in environmental water. This approach leverages the specific interactions between boronic acids and mercury ions, offering a promising tool for environmental monitoring and pollution control (Xinrong Guo et al., 2020).

Safety and Hazards

Propriétés

IUPAC Name |

3-borono-5-bromo-2-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BBrFO4/c9-3-1-4(7(11)12)6(10)5(2-3)8(13)14/h1-2,13-14H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFODFEHCGMALLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1F)C(=O)O)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BBrFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10659402 | |

| Record name | 3-Borono-5-bromo-2-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957120-63-7 | |

| Record name | 3-Borono-5-bromo-2-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-bicyclo[2.2.1]hept-5-en-2-ylmethanamine](/img/structure/B1521885.png)

![1-[2-Amino-1-(2-chloro-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B1521886.png)